
N-methoxy-N-methylcyclohexanecarboxamide
Overview
Description
N-Methoxy-N-methylcyclohexanecarboxamide (CAS: 248953-91-5) is a Weinreb amide derivative widely used in organic synthesis for ketone formation via nucleophilic acyl substitution. Its synthesis involves reacting cyclohexanecarboxylic acid with carbonyldiimidazole (CDI) and N,O-dimethylhydroxylamine hydrochloride (HNMeOMe·HCl), yielding a colorless oil with quantitative efficiency under optimized conditions . The compound’s stability and reactivity make it a cornerstone in multi-step syntheses, particularly for accessing complex carbonyl-containing molecules.
Preparation Methods
Classical Acid Chloride Aminolysis with N,O-Dimethylhydroxylamine
The most widely documented method involves the reaction of cyclohexanecarboxylic acid derivatives with N,O-dimethylhydroxylamine hydrochloride. This two-step protocol first converts the carboxylic acid to an acid chloride, followed by aminolysis.
Thionyl Chloride-Mediated Activation
Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form cyclohexanecarbonyl chloride. Subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine yields the target compound.
Reaction Conditions :
- Step 1 : SOCl₂ (1.2 equiv), reflux, 2–4 h.
- Step 2 : N,O-Dimethylhydroxylamine HCl (1.1 equiv), pyridine (2.5 equiv), 0°C → RT, 12 h.
Phosphorus-Based Activators
Phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) serves as an alternative activating agent, enabling one-pot synthesis. For example, POCl₃ activates the carboxylic acid in dichloromethane with N,N-diisopropylethylamine (DIPEA), followed by aminolysis.
Key Data :
Activator | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
POCl₃ | CH₂Cl₂ | 0°C → RT | 2–3 h | 87% |
PCl₃ | Toluene | 60°C | 1 h | 82% |
This method is advantageous for sterically hindered acids and minimizes side reactions.
One-Pot Synthesis via Mixed Carbonate Intermediates
A streamlined approach utilizes S,S-di(2-pyridyl) dithiocarbonate to generate reactive intermediates in situ. Cyclohexanecarboxylic acid reacts with the dithiocarbonate in the presence of N,O-dimethylhydroxylamine, yielding the Weinreb amide without isolating the acid chloride.
Procedure Overview
- Intermediate Formation : S,S-Di(2-pyridyl) dithiocarbonate (1.2 equiv), DIPEA (3 equiv), CH₂Cl₂, 0°C.
- Aminolysis : N,O-Dimethylhydroxylamine HCl (1.1 equiv), RT, 2 h.
Advantages :
- Eliminates hazardous acid chloride handling.
- Compatible with sensitive functional groups.
Grignard Reagent-Based Acylation
Weinreb’s original method employs Grignard reagents to acylate preformed N-methoxy-N-methylamides. While less common for cyclohexane derivatives, this approach is notable for its mechanistic insights.
Mechanism and Conditions
The amide reacts with organomagnesium reagents (e.g., methylmagnesium bromide) in tetrahydrofuran (THF) at 0°C. The chelated intermediate prevents over-addition, ensuring ketone selectivity.
Example :
Grignard Reagent | Equiv | Time | Yield |
---|---|---|---|
CH₃MgBr | 1.1 | 1 h | 90% |
Direct Coupling Using Transition Metal Catalysis
Recent advances employ palladium or nickel catalysts to couple cyclohexanecarboxylic acid with N,O-dimethylhydroxylamine derivatives. While less explored for this specific compound, analogous systems show promise for scalability.
Palladium-Catalyzed Carbonylation
A patent-pending method uses Pd(OAc)₂ with Xantphos ligand under CO atmosphere to mediate the coupling.
Conditions :
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Solvent : DMF, 100°C, 12 h.
- Yield : 75% (preliminary data).
Comparative Analysis of Methods
Method | Yield Range | Scalability | Hazard Profile | Functional Group Tolerance |
---|---|---|---|---|
Acid Chloride | 78–85% | High | Moderate (SOCl₂) | Moderate |
POCl₃ Activation | 82–87% | Medium | High (POCl₃) | High |
Dithiocarbonate | 89–91% | High | Low | Excellent |
Grignard Acylation | 85–90% | Low | High (Pyrophoric) | Low |
Transition Metal | 70–75% | Under study | Moderate (Pd) | Moderate |
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexylamine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H19NO2
- Molecular Weight : 185.26 g/mol
- CAS Number : 80783-98-8
The compound features a cyclohexane ring with methoxy and methyl substituents, contributing to its lipophilicity and potential biological activity.
Chemistry
N-methoxy-N-methylcyclohexanecarboxamide serves as a versatile building block in organic synthesis. It is commonly employed in:
- Reagent for Chemical Reactions : The compound acts as a reagent in various chemical transformations, including oxidation, reduction, and substitution reactions. For instance:
- Oxidation : Can yield carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride can convert it into amines or alcohols.
- Substitution Reactions : Nucleophilic substitution can replace the methoxy or methyl groups with other substituents, leading to new derivatives with distinct properties.
Biology
The compound is under investigation for its potential biological activities, including:
- Interaction with Biomolecules : Research indicates that this compound may interact with various biological targets, modulating their activity. This interaction could lead to significant biological effects, making the compound a candidate for further pharmacological studies.
- Therapeutic Applications : Its potential as a precursor in drug development is being explored, particularly for nitrogen-containing heterocycles known for their therapeutic efficacy .
Medicine
In medicinal chemistry, this compound is of interest due to:
- Drug Development : The compound's structural characteristics allow it to mimic bioactive compounds, which could facilitate the design of novel pharmaceuticals. It has been highlighted that nitrogen-based heterocycles are prevalent in many FDA-approved drugs, suggesting a promising avenue for future drug discovery .
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows for tailored applications in various industrial processes.
Case Studies and Research Findings
- Synthesis and Characterization : A study demonstrated the successful synthesis of this compound through a reaction involving cyclohexanecarboxylic acid and N-methoxymethylamine, achieving an 84.44% yield after purification.
- Biological Activity Review : Recent literature reviews have consolidated findings on nitrogen-containing heterocycles, emphasizing the role of compounds like this compound as valuable sources of therapeutic agents .
- Chemical Reaction Studies : Investigations into the chemical reactivity of this compound highlight its versatility in organic synthesis, showcasing its ability to undergo various transformations that could lead to valuable derivatives for medicinal applications .
Mechanism of Action
The mechanism by which N-methoxy-N-methylcyclohexanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between N-methoxy-N-methylcyclohexanecarboxamide and its analogs:
Compound Name | Substituents (R₁, R₂) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
This compound | R₁=OCH₃, R₂=CH₃ | C₁₀H₁₇NO₂ | 183.25 | Weinreb amide (N-methoxy-N-methyl) |
N,N-Dimethylcyclohexanecarboxamide | R₁=CH₃, R₂=CH₃ | C₉H₁₇NO | 155.24 | Tertiary amide |
N-(4-Methylphenyl)cyclohexanecarboxamide | R₁=4-methylphenyl | C₁₄H₁₉NO | 217.31 | Aryl-substituted amide |
N-(3-Acetylphenyl)cyclohexanecarboxamide | R₁=3-acetylphenyl | C₁₅H₁₉NO₂ | 245.32 | Acetyl-substituted aryl amide |
Key Observations :
- Weinreb Amide vs. Tertiary Amides : The N-methoxy-N-methyl group in the target compound enhances stability against over-reduction or hydrolysis, unlike N,N-dimethyl analogs .
- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., N-(4-methylphenyl)) exhibit reduced solubility in polar solvents compared to alkyl-substituted analogs due to increased hydrophobicity .
Key Observations :
- Efficiency : The Weinreb amide synthesis achieves near-quantitative yields due to optimized activation with CDI, whereas aryl-substituted analogs require coupling agents like PyBOP, leading to moderate yields (41–76%) .
- Purification : Flash chromatography is preferred for Weinreb amides, while aryl derivatives often necessitate HPLC for purity .
Key Observations :
- Aryl-substituted carboxamides pose higher toxicity risks (e.g., H302 for oral toxicity) compared to alkyl or Weinreb derivatives .
Biological Activity
N-methoxy-N-methylcyclohexanecarboxamide (CAS Number: 80783-98-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 171.237 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 223.1 ± 23.0 °C
- Flash Point : 88.7 ± 22.6 °C
These properties suggest that the compound may exhibit favorable solubility and stability under various conditions, which is crucial for biological applications.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves the functionalization of cyclohexanecarboxylic acid derivatives. Research indicates that modifications to the amide structure can significantly alter biological activity. For instance, studies have shown that N-methylated amides can be converted into various functional groups through reactions such as N-tosylation and nucleophilic substitution, enhancing their biological profiles .
Anticancer Activity
Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. In vitro assays demonstrated that the compound exhibited significant cytotoxicity with IC values in the low micromolar range against multiple cancer types, indicating its potential as an anticancer agent.
Cell Line | IC (µM) |
---|---|
HCT116 | 3.7 |
MCF-7 | 1.2 |
HEK293 | 5.3 |
These results suggest that the compound may selectively inhibit tumor growth, potentially through mechanisms involving apoptosis or cell cycle arrest .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in proliferation and survival, including those related to apoptosis and autophagy . Further studies are needed to elucidate these pathways and confirm the compound's mode of action.
Case Studies and Research Findings
- In Vivo Efficacy : In animal models of cancer, this compound demonstrated significant tumor reduction compared to control groups. These findings support its potential for further development as a therapeutic agent.
- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in preliminary studies .
- Comparative Studies : When compared to established anticancer agents like doxorubicin and etoposide, this compound exhibited comparable or superior efficacy against certain cancer cell lines, suggesting it could be a viable alternative or adjunct in cancer therapy .
Q & A
Basic Questions
Q. What are the established synthetic routes for N-methoxy-N-methylcyclohexanecarboxamide, and what reaction conditions optimize yield?
this compound (a Weinreb amide) is synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting cyclohexanecarboxylic acid with 1,1'-carbonyldiimidazole (CDI) to form an active imidazolide intermediate, followed by treatment with N,O-dimethylhydroxylamine hydrochloride (HNMeOMe·HCl) in anhydrous benzene. Flash chromatography (n-pentane/ethyl acetate 3:1) yields the product quantitatively. Key optimizations include using CDI in stoichiometric excess (1.3 eq) and maintaining anhydrous conditions to prevent hydrolysis .
Reagent | Amount | Role |
---|---|---|
Cyclohexanecarboxylic acid | 39.0 mmol | Starting material |
CDI | 50.7 mmol | Activator for carboxyl group |
HNMeOMe·HCl | 78.0 mmol | Nucleophile (amine source) |
Q. How is this compound characterized spectroscopically?
Characterization relies on 1H-NMR and TLC :
- 1H-NMR (CDCl₃): Peaks at δ 3.38 ppm (N–OCH₃), 3.11 ppm (N–CH₃), and 1.40–1.80 ppm (cyclohexane protons) confirm the structure .
- TLC : Rf = 0.50 (n-pentane/ethyl acetate 1:1) under UV visualization.
Advanced Research Questions
Q. What competing reaction pathways may occur during synthesis, and how are they mitigated?
Competing hydrolysis of the imidazolide intermediate or unreacted CDI can reduce yields. Mitigation strategies include:
- Strict control of moisture (use of molecular sieves or anhydrous solvents).
- Avoiding prolonged reaction times to prevent CDI decomposition.
- Purification via flash chromatography to isolate the product from byproducts like imidazole or unreacted acid .
Q. How does the steric environment of the cyclohexane ring influence reactivity in nucleophilic acyl substitutions?
The cyclohexane ring introduces steric hindrance, slowing nucleophilic attack compared to linear Weinreb amides (e.g., N-methoxy-N-methylacetamide). This requires longer reaction times or elevated temperatures when reacting with Grignard reagents to form ketones. Kinetic studies using in situ IR spectroscopy can monitor reaction progress and optimize conditions .
Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
- Multi-nuclear NMR : Use 13C-NMR to confirm carbonyl (δ ~165 ppm) and quaternary carbon assignments.
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 172.1338 for C₉H₁₇NO₂).
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Q. How is this compound utilized in ketone synthesis?
As a Weinreb amide, it reacts with organometallic reagents (e.g., Grignard or organolithium compounds) to yield ketones. Example protocol:
- Add methylmagnesium bromide (2 eq) to a THF solution of the amide at −78°C.
- Quench with NH₄Cl, extract with ethyl acetate, and purify via column chromatography. The reaction avoids over-addition due to the stabilized tetrahedral intermediate .
Q. Methodological Considerations
- Stability and Storage : Store under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation or hydrolysis. Decomposition under humid conditions generates cyclohexanecarboxylic acid, detectable by TLC .
- Yield Optimization : Use Schlenk techniques for moisture-sensitive steps. Replace CDI with DCC/HOBt in polar aprotic solvents (DMF) for challenging substrates.
Properties
IUPAC Name |
N-methoxy-N-methylcyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(12-2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBZPHKLBBUMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472088 | |
Record name | N-methoxy-N-methylcyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80783-98-8 | |
Record name | N-methoxy-N-methylcyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxy-N-methylcyclohexanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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